molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone

Cat. No.: B3020008
CAS No.: 21217-58-3
M. Wt: 298.73
InChI Key: ORDDUIQQGCMMCF-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone: is an organic compound with the molecular formula C16H11ClN2O2 This compound is characterized by the presence of a naphthoquinone core substituted with a chloro group and a pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with naphthoquinone and 2-chloropyridine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The naphthoquinone is reacted with 2-chloropyridine in the presence of a base, leading to the formation of the desired product through a nucleophilic aromatic substitution mechanism.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone has a wide range of applications in scientific research, including:

Chemistry:

    Catalysis: It can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

    Cell Studies: It is used in cell-based assays to study its effects on cellular processes.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential side effects.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

  • 2-Chloro-3-[(2-pyridinylmethyl)amino]benzoquinone
  • 2-Chloro-3-[(2-pyridinylmethyl)amino]anthraquinone
  • 2-Chloro-3-[(2-pyridinylmethyl)amino]phenanthrenequinone

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the presence of different aromatic systems (benzoquinone, anthraquinone, phenanthrenequinone) leads to variations in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the electronic and steric effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific properties, making 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone distinct in its versatility and potential uses.

Properties

IUPAC Name

2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDDUIQQGCMMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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